molecular formula C7H6FNO4S B13633496 3-Amino-4-(fluorosulfonyl)benzoic acid

3-Amino-4-(fluorosulfonyl)benzoic acid

Cat. No.: B13633496
M. Wt: 219.19 g/mol
InChI Key: WVLBAYRTSMHXSU-UHFFFAOYSA-N
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Description

3-Amino-4-(fluorosulfonyl)benzoic acid: is a chemical compound with the molecular formula C7H6FNO4S It is characterized by the presence of an amino group (-NH2) at the third position and a fluorosulfonyl group (-SO2F) at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(fluorosulfonyl)benzoic acid typically involves multi-step organic reactions. One common method involves the introduction of the amino group and the fluorosulfonyl group onto the benzoic acid ring through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(fluorosulfonyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The fluorosulfonyl group can be reduced to form sulfonamide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-4-(fluorosulfonyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The fluorosulfonyl group can act as a reactive warhead that covalently modifies specific amino acid residues in proteins.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 3-Amino-4-(fluorosulfonyl)benzoic acid involves its ability to covalently modify specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic amino acid residues such as serine, cysteine, and lysine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.

Comparison with Similar Compounds

  • 3-(Fluorosulfonyl)benzoic acid
  • 4-(Fluorosulfonyl)benzoic acid
  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • 4-(Chlorosulfonyl)benzoic acid

Comparison: 3-Amino-4-(fluorosulfonyl)benzoic acid is unique due to the presence of both an amino group and a fluorosulfonyl group on the benzoic acid ring This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds

Properties

Molecular Formula

C7H6FNO4S

Molecular Weight

219.19 g/mol

IUPAC Name

3-amino-4-fluorosulfonylbenzoic acid

InChI

InChI=1S/C7H6FNO4S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3H,9H2,(H,10,11)

InChI Key

WVLBAYRTSMHXSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)S(=O)(=O)F

Origin of Product

United States

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